

An In-Depth Technical Guide to Azide-PEG16-alcohol: Structure, Properties, and Applications

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Compound of Interest

Compound Name: Azide-PEG16-alcohol

Cat. No.: B8106278

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This guide provides a comprehensive overview of **Azide-PEG16-alcohol**, a heterobifunctional linker widely utilized by researchers, scientists, and drug development professionals. This document details its chemical structure, physicochemical properties, and key applications, with a focus on bioconjugation and Proteolysis Targeting Chimera (PROTAC) development. Experimental protocols and workflow visualizations are included to facilitate its practical implementation in a laboratory setting.

Chemical Structure and Properties

Azide-PEG16-alcohol is a monodisperse polyethylene glycol (PEG) derivative featuring a terminal azide group ($-N_3$) and a terminal primary alcohol ($-OH$). The PEG chain consists of 16 repeating ethylene glycol units, which imparts significant hydrophilicity to the molecule. This enhanced water solubility is a key advantage in biological applications.

The chemical structure is systematically known as O-(2-Azidoethyl)-O'-(2-hydroxyethyl)pentadecaethylene glycol.

Table 1: Physicochemical Properties of **Azide-PEG16-alcohol**

Property	Value	Source(s)
Molecular Formula	C ₃₂ H ₆₅ N ₃ O ₁₆	[1][2]
Molecular Weight	747.9 g/mol	[1]
Appearance	White to off-white solid or viscous oil	
Solubility	Soluble in water and most organic solvents	[1][3]
Purity	Typically >95%	
Storage	Recommended storage at -20°C	

Spectroscopic Characterization

The structural integrity of **Azide-PEG16-alcohol** is typically confirmed using a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for Azide-Terminated PEGs

Technique	Characteristic Features	Source(s)
^1H NMR	- PEG backbone protons: ~3.5-3.7 ppm (s, large integral) - Methylene protons adjacent to azide ($-\text{CH}_2-\text{N}_3$): ~3.4 ppm (t) - Methylene protons adjacent to hydroxyl ($-\text{CH}_2-\text{OH}$): ~3.6 ppm (t)	
^{13}C NMR	- PEG backbone carbons: ~70 ppm - Carbon adjacent to azide ($-\text{CH}_2-\text{N}_3$): ~50.6 ppm	
FTIR	- Characteristic azide ($-\text{N}_3$) stretching vibration: 2100-2130 cm^{-1}	
Mass Spectrometry (MALDI-TOF)	- Series of peaks separated by 44 Da (mass of ethylene glycol unit) - Potential for a secondary series of peaks at M-28 due to N_2 loss from the azide group	

Synthesis of Azide-Terminated PEGs

Azide-PEG-alcohol derivatives are typically synthesized from their corresponding diol precursors in a two-step process. While a specific protocol for the 16-unit PEG is not readily available in the literature, the following general procedure for the synthesis of α -azide- ω -hydroxyl PEG is widely applicable.

Experimental Protocol: Synthesis of α -azide- ω -hydroxyl PEG

Step 1: Tosylation of PEG-diol

- Dissolve polyethylene glycol diol in an appropriate solvent such as dichloromethane (DCM) or toluene.
- Cool the solution in an ice bath.
- Add a slight molar excess of a base, such as triethylamine (TEA) or pyridine, to the solution.
- Slowly add a tosylating agent, such as p-toluenesulfonyl chloride (TsCl), to the reaction mixture.
- Allow the reaction to stir at room temperature overnight.
- Wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated PEG intermediate.

Step 2: Azidation of Tosylated PEG

- Dissolve the tosylated PEG intermediate in a polar aprotic solvent like dimethylformamide (DMF).
- Add a molar excess of sodium azide (NaN_3).
- Heat the reaction mixture (e.g., to 80-100 °C) and stir for several hours to overnight.
- After cooling to room temperature, precipitate the product by adding the reaction mixture to cold diethyl ether.
- Collect the precipitate by filtration and wash with cold diethyl ether.
- Dry the product under vacuum to yield the final α -azide- ω -hydroxyl PEG.

Applications and Experimental Protocols

Azide-PEG16-alcohol is a versatile linker primarily used in bioconjugation and for the synthesis of PROTACs. Its azide and hydroxyl functionalities allow for orthogonal ligation strategies.

Bioconjugation via Click Chemistry

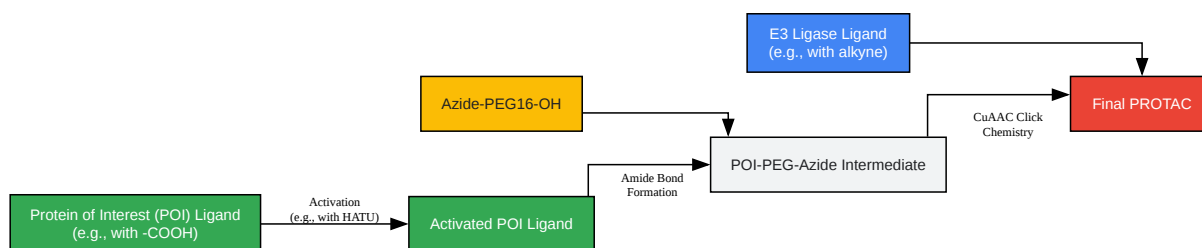
The azide group of **Azide-PEG16-alcohol** readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These "click chemistry" reactions are highly efficient and specific, enabling the conjugation of the PEG linker to alkyne-modified biomolecules such as peptides, proteins, and nucleic acids.

- Preparation of Reagents:
 - Dissolve the alkyne-modified peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
 - Prepare a stock solution of **Azide-PEG16-alcohol** in water or DMSO.
 - Prepare a stock solution of a copper(I) source, such as copper(II) sulfate (CuSO_4) with a reducing agent like sodium ascorbate, or a pre-formed Cu(I) complex.
 - Prepare a stock solution of a copper-chelating ligand (e.g., THPTA or TBTA) to stabilize the Cu(I) catalyst and protect the biomolecule.
- Conjugation Reaction:
 - In a reaction vessel, combine the alkyne-modified peptide and a molar excess (typically 1.5-5 equivalents) of **Azide-PEG16-alcohol**.
 - Add the copper-chelating ligand to the mixture.
 - Initiate the reaction by adding the copper(I) source (or CuSO_4 followed by sodium ascorbate).
 - Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or HPLC.
- Purification:
 - Purify the PEGylated peptide conjugate using size-exclusion chromatography (SEC) or reversed-phase HPLC to remove unreacted starting materials and catalyst.

PROTAC Synthesis

Azide-PEG16-alcohol serves as a flexible linker in the modular synthesis of PROTACs. A PROTAC consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The PEG linker in a PROTAC can improve its solubility and pharmacokinetic properties.

The synthesis of a PROTAC using an azide-PEG linker typically involves the separate synthesis of the target protein ligand and the E3 ligase ligand, one of which is functionalized with an alkyne and the other with a group that can be coupled to the hydroxyl end of the PEG linker (e.g., a carboxylic acid for esterification or an amine for etherification, after appropriate activation of the hydroxyl group). The final assembly is often achieved via a CuAAC reaction.



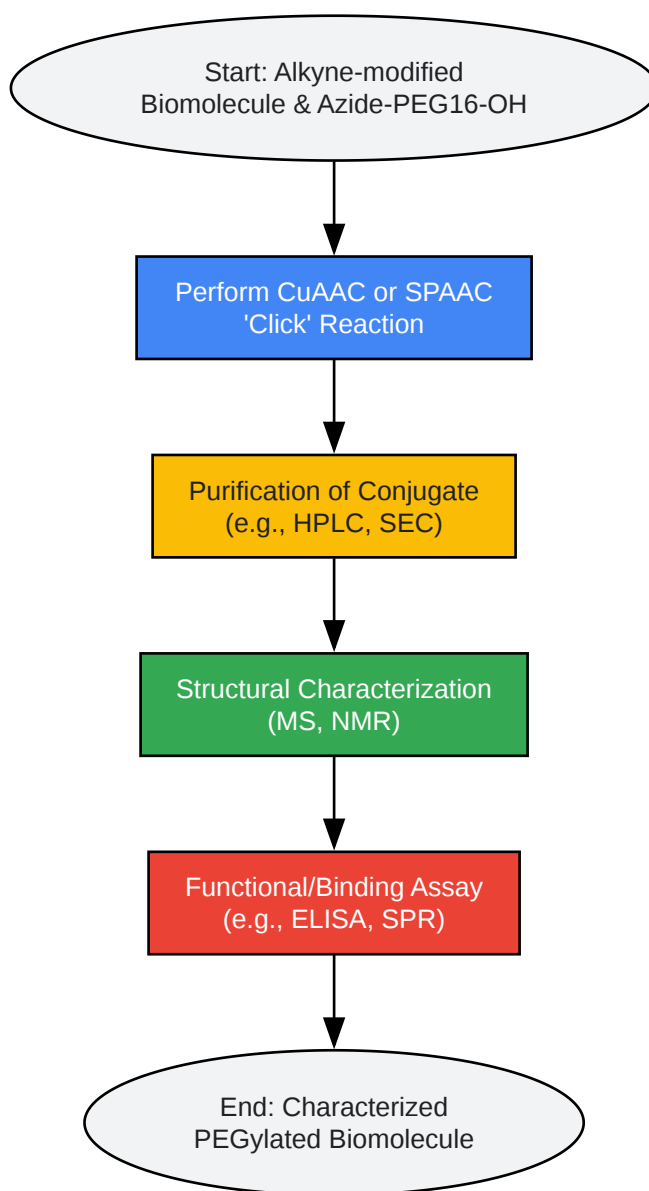
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Caption: A generalized workflow for the synthesis of a PROTAC using **Azide-PEG16-alcohol**.

Logical Relationships in Application

Experimental Workflow for Bioconjugation and Analysis

The following diagram illustrates a typical experimental workflow from the conjugation of a biomolecule with **Azide-PEG16-alcohol** to the final analysis of the conjugate.

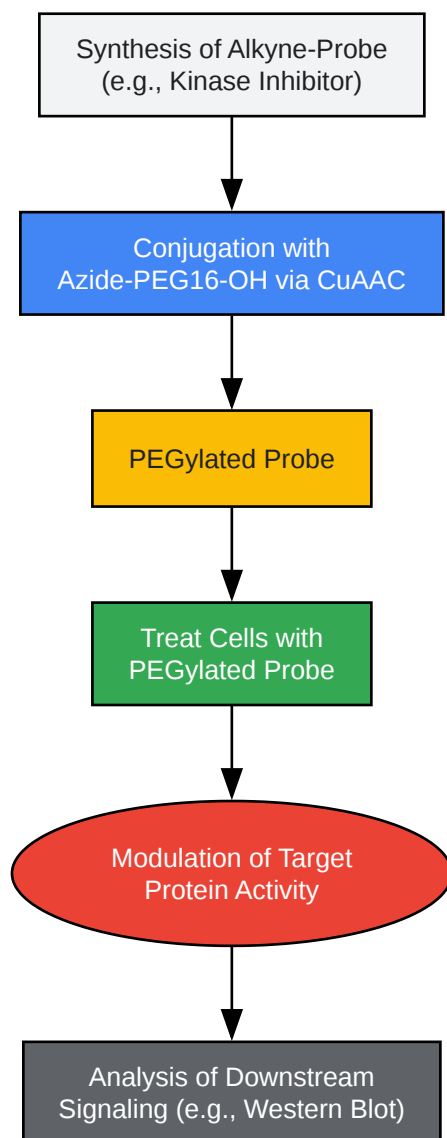


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Caption: Experimental workflow for biomolecule conjugation and subsequent analysis.

Signaling Pathway Investigation using PEGylated Probes

While specific studies detailing the use of **Azide-PEG16-alcohol** for probing signaling pathways are not prevalent, the general concept involves using the PEGylated molecule to enhance the delivery or solubility of a bioactive molecule that targets a specific pathway component. The diagram below illustrates this logical relationship.



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Caption: Conceptual workflow for using a PEGylated probe to investigate a cellular signaling pathway.

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